molecular formula C13H14N2 B14391164 2-Ethyl-4-methyl-6-phenylpyrimidine CAS No. 89966-70-1

2-Ethyl-4-methyl-6-phenylpyrimidine

Cat. No.: B14391164
CAS No.: 89966-70-1
M. Wt: 198.26 g/mol
InChI Key: DFJBNESNEQYXLA-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-6-phenylpyrimidine is a pyrimidine-based research chemical for use in early discovery and investigative studies. Pyrimidine derivatives are a central focus in medicinal chemistry due to their wide array of pharmacological activities. Recent scientific investigations highlight that novel pyrimidine compounds, particularly those with a 4-methyl-6-phenyl core structure, are being synthesized and evaluated for their significant potential in neuroprotection and as anti-neuroinflammatory agents . These compounds are of high interest for researching therapeutic strategies against complex neurodegenerative diseases, ischemic stroke, and traumatic brain injury, with proposed mechanisms of action involving the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . Furthermore, pyrimidine scaffolds are actively researched in oncology. Studies on novel pyrimidine and pyrimidopyrimidine analogs show that these compounds can exhibit cytotoxic activities against various cancerous cell lines, including colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) . The structural motif of substituted pyrimidines is also a key building block for developing compounds with antimicrobial and antifungal properties . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. The buyer assumes responsibility for confirming product identity and purity for their specific research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89966-70-1

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-ethyl-4-methyl-6-phenylpyrimidine

InChI

InChI=1S/C13H14N2/c1-3-13-14-10(2)9-12(15-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

DFJBNESNEQYXLA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=N1)C2=CC=CC=C2)C

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 4 Methyl 6 Phenylpyrimidine

Precursor Synthesis and Derivatization for Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine ring is a fundamental aspect of synthesizing 2-Ethyl-4-methyl-6-phenylpyrimidine. The most common and established method for this purpose is the condensation reaction between a 1,3-dicarbonyl compound and an amidine or a related N-C-N synthon. bu.edu.eg For the target molecule, the key precursors are a phenyl-containing β-diketone and an ethyl-bearing amidine.

Specifically, the synthesis typically begins with benzoylacetone (B1666692) (1-phenylbutane-1,3-dione) as the three-carbon (C-C-C) fragment. This precursor provides the phenyl group at the C6 position and the methyl group at the C4 position of the final pyrimidine ring. The other crucial component is propionamidine, which serves as the nitrogen-carbon-nitrogen (N-C-N) fragment, introducing the ethyl group at the C2 position.

The classical approach to forming the pyrimidine ring from these precursors is the Pinner synthesis. This reaction involves the condensation of an amidine with a β-diketone, typically under basic or acidic conditions, to yield the corresponding pyrimidine. The reaction proceeds through a series of addition and cyclization-condensation steps to form the stable aromatic pyrimidine ring.

Derivatization of precursors is also a key strategy. For instance, ethyl acetoacetate (B1235776) can react with substituted benzaldehydes to form intermediates that, upon reaction with urea (B33335) or thiourea, yield dihydropyrimidine (B8664642) derivatives. researchgate.netomicsonline.org While not a direct route to the title compound, these Biginelli-type reactions showcase the versatility of precursor derivatization in building the core pyrimidine structure, which can then be further modified. omicsonline.org

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule with the desired substituents in a single or a few efficient steps. Catalytic methods, particularly cross-coupling reactions, have become powerful tools for this purpose.

Iron-Catalyzed Kumada Cross-Coupling Reactions of Pyrimidin-2-yl Phosphates

A highly efficient and modern approach for introducing substituents at the C2 position of the pyrimidine ring is the iron-catalyzed Kumada cross-coupling reaction. sci-hub.se This method offers a significant advantage over traditional methods that may require harsh conditions or limited functional group tolerance. The reaction involves the coupling of a pyrimidin-2-yl phosphate (B84403) with a Grignard reagent. sci-hub.seresearchgate.net

To synthesize this compound via this route, the starting material would be a 2-hydroxy-4-methyl-6-phenylpyrimidine. This pyrimidone is first converted into a more reactive electrophile, a pyrimidin-2-yl phosphate, by reaction with a phosphorylating agent like diethyl chlorophosphate. This phosphate derivative then serves as the substrate for the cross-coupling reaction.

The key step is the coupling of the pyrimidin-2-yl phosphate with ethylmagnesium bromide (an ethyl Grignard reagent) in the presence of an iron catalyst. Iron catalysts, such as iron(III) acetylacetonate (B107027) [Fe(acac)₃] or other iron salts, are attractive due to their low cost, low toxicity, and high abundance compared to precious metal catalysts like palladium. princeton.edunih.gov The reaction proceeds rapidly, often at room temperature, and provides the C2-ethylated pyrimidine in moderate to high yields. sci-hub.seresearchgate.net This methodology is notable for its tolerance of various functional groups and its efficiency in forming C(sp²)-C(sp³) bonds. nih.gov

Table 1: Iron-Catalyzed Kumada Cross-Coupling of a Pyrimidin-2-yl Phosphate

ParameterCondition/ReagentReference
Electrophile2-((diethoxyphosphoryl)oxy)-4-methyl-6-phenylpyrimidine sci-hub.se
NucleophileEthylmagnesium bromide (EtMgBr) sci-hub.se
CatalystIron salts (e.g., FeCl₃, Fe(acac)₃) sci-hub.senih.gov
Reaction TimeTypically short (e.g., 15 minutes) sci-hub.seresearchgate.net
TemperatureRoom Temperature sci-hub.seresearchgate.net
YieldModerate to High sci-hub.se

Other Reported Catalytic and Non-Catalytic Approaches

Beyond iron-catalyzed Kumada coupling, other catalytic systems have been developed for pyrimidine synthesis. Copper-catalyzed reactions, for example, can be used for the annulation of unsaturated ketoximes with nitriles to form polysubstituted pyrimidines. organic-chemistry.org Palladium-catalyzed Suzuki and Stille couplings are also widely used for functionalizing pyrimidine rings, though they typically involve the use of more expensive and toxic catalysts. sci-hub.se

Non-catalytic approaches often rely on classical condensation chemistry. The three-component reaction of ketones, N,N-dimethylformamide dimethyl acetal, and ammonium (B1175870) acetate, promoted by ammonium iodide, provides a metal-free route to substituted pyrimidines. organic-chemistry.org Another strategy involves the base-promoted intermolecular oxidation C-N bond formation between allylic compounds and amidines, using molecular oxygen as the oxidant. organic-chemistry.org These methods, while often requiring specific substrates, contribute to the diverse toolkit available for pyrimidine synthesis.

Scalable Synthetic Strategies for this compound Production

For the large-scale production of this compound, synthetic strategies must be efficient, cost-effective, and operationally simple. One-pot multicomponent reactions, such as the Biginelli reaction, are often favored for their scalability. omicsonline.orgresearchgate.net A modified Biginelli-type synthesis starting from benzaldehyde, ethyl acetoacetate, and urea (or a related derivative) can produce a dihydropyrimidine core that can be subsequently aromatized and functionalized. omicsonline.org

The iron-catalyzed Kumada coupling described previously also holds promise for scalability. researchgate.net The use of an inexpensive and abundant iron catalyst, coupled with mild reaction conditions and short reaction times, makes it an economically viable option compared to methods relying on precious metals. sci-hub.seprinceton.edu The development of flow chemistry processes for such catalytic reactions could further enhance scalability by allowing for continuous production, improved heat and mass transfer, and enhanced safety.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. Key areas of focus include the use of greener catalysts, alternative reaction media, and energy-efficient methods.

The use of iron as a catalyst is a prime example of a green chemistry approach. mdpi.com Iron is an earth-abundant and non-toxic metal, making it a sustainable alternative to catalysts like palladium, which are rare and have higher toxicity. princeton.edu Furthermore, reactions catalyzed by iron often proceed under milder conditions, reducing energy consumption. sci-hub.se

Solvent-free reaction conditions represent another significant step towards greener synthesis. The Biginelli reaction, for instance, can be carried out under solvent-free conditions using an organocatalyst, such as Punica granatum (pomegranate) peel, which is an inexpensive, efficient, and mild catalyst. researchgate.net Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy input, as demonstrated in the synthesis of various pyrimidine derivatives. omicsonline.org These methods minimize the use of volatile organic compounds, reducing waste and environmental pollution.

Table 2: Comparison of Synthetic Methodologies based on Green Chemistry Principles

MethodologyGreen Chemistry AspectAdvantageReference
Iron-Catalyzed Kumada CouplingUse of abundant, low-toxicity metal catalystReduces reliance on precious metals like palladium. sci-hub.seprinceton.edu
Solvent-Free Biginelli ReactionElimination of volatile organic solventsReduces waste and environmental pollution. researchgate.net
Microwave-Assisted SynthesisEnergy efficiencyDrastically reduces reaction times and energy consumption. omicsonline.org
OrganocatalysisUse of non-metal, biodegradable catalystsAvoids heavy metal contamination and uses renewable resources. researchgate.net

Derivatization Chemistry and Analog Synthesis of 2 Ethyl 4 Methyl 6 Phenylpyrimidine

Functionalization at the Pyrimidine (B1678525) Core

The pyrimidine ring, being an electron-deficient heterocycle, and the attached phenyl group are primary sites for a variety of chemical modifications. These transformations allow for the introduction of diverse functional groups, which can significantly alter the molecule's properties.

Regioselective Introduction of Additional Substituents

The introduction of new substituents onto the pyrimidine core of 2-Ethyl-4-methyl-6-phenylpyrimidine can be achieved with a degree of regioselectivity, primarily directed by the electronic nature of the pyrimidine ring. The C-5 position is the most electron-rich and thus the most susceptible to electrophilic attack. nih.gov

Recent advances in C-H functionalization offer promising strategies for the direct introduction of substituents. While direct C-H functionalization of the specific this compound is not extensively documented, methodologies developed for similar pyrimidine systems can be extrapolated. For instance, palladium-catalyzed direct C-H arylation, which is effective for uracil (B121893) derivatives, could potentially be adapted to introduce aryl groups at the C-5 position. nih.gov

Furthermore, a deconstruction-reconstruction strategy has been developed for pyrimidine diversification. This involves the conversion of a pyrimidine into a more reactive intermediate, which can then be used in various heterocycle-forming reactions to introduce new functionalities. nih.gov This approach could theoretically be applied to generate analogs of this compound with diverse substitution patterns.

Reaction TypeReagents and ConditionsPotential Position of Functionalization
Electrophilic SubstitutionVaries (e.g., Halogenating agents, Nitrating agents)C-5
Palladium-Catalyzed C-H ArylationPd Catalyst, Aryl HalideC-5
Deconstruction-ReconstructionTf2O, Nucleophile/AmidineC-2, C-4, C-5, C-6 (via reconstruction)

Reactions Involving the Phenyl Ring (e.g., Halogenation, Nitration, Sulfonation)

The phenyl group attached to the pyrimidine ring at the C-6 position is susceptible to classical electrophilic aromatic substitution reactions. The pyrimidine ring itself acts as a deactivating group, which can influence the regioselectivity of these reactions.

Halogenation: The introduction of halogen atoms onto the phenyl ring can be achieved using standard halogenating agents. The directing effect of the pyrimidine ring would likely favor substitution at the meta positions of the phenyl ring. However, under certain conditions, ortho and para substitution may also be possible. organic-chemistry.org

Nitration: Nitration of phenyl-substituted pyrimidines has been shown to be highly dependent on the nitrating agent used. For example, the nitration of 4-phenylpyrimidine (B189444) with a mixture of nitric and sulfuric acids yields a mixture of the ortho- and meta-nitro-substituted products. organic-chemistry.org It is plausible that this compound would exhibit similar reactivity, affording a mixture of nitrated isomers on the phenyl ring.

Sulfonation: Aromatic sulfonation, typically carried out with fuming sulfuric acid, can introduce a sulfonic acid group onto the phenyl ring. nih.gov The position of sulfonation would be influenced by the electronic and steric effects of the pyrimidine ring and the alkyl substituents.

ReactionReagentsPotential Products
HalogenationHalogenating agent (e.g., Br₂, Cl₂)meta-, ortho-, and para-halogenated phenyl derivatives
NitrationHNO₃/H₂SO₄ortho-, meta-nitrophenyl derivatives
SulfonationFuming H₂SO₄Phenylsulfonic acid derivatives

Modification of Alkyl Chains (Ethyl and Methyl)

The ethyl and methyl groups at the C-2 and C-4 positions, respectively, offer further opportunities for derivatization, particularly at their benzylic-like positions.

Homologation and Branching Reactions

While specific examples for this compound are scarce, general methods for the functionalization of benzylic C-H bonds can be considered. nih.gov Metal-catalyzed cross-coupling reactions could potentially be employed to introduce longer or branched alkyl chains. For instance, deprotonation of the methyl or ethyl group followed by reaction with an alkyl halide could lead to homologated products.

Introduction of Heteroatom-Containing Moieties

The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into the alkyl side chains can significantly alter the polarity and hydrogen-bonding capabilities of the molecule.

Oxidation of the methyl or ethyl groups could yield corresponding alcohols, aldehydes, or carboxylic acids. Furthermore, radical-mediated reactions or nucleophilic substitution on an activated precursor (e.g., a halogenated alkyl chain) could be used to install various heteroatom-containing functional groups. psmjournals.org

ModificationPotential ReactionReagents
OxidationOxidation of alkyl groupOxidizing agents (e.g., KMnO₄, CrO₃)
HalogenationRadical halogenationN-Halosuccinimide
Nucleophilic SubstitutionReaction with heteroatom nucleophileAlcohols, amines, thiols

Synthesis of Carboxylate Derivatives of this compound (e.g., Ethyl this compound-5-carboxylate)

The introduction of a carboxylate group, such as an ethyl ester, at the C-5 position of the pyrimidine ring is a valuable transformation for creating intermediates for further derivatization. While a direct synthesis from this compound is not explicitly detailed in the literature, several general methods for the synthesis of pyrimidine-5-carboxylates exist. acs.org

One plausible approach involves the construction of the pyrimidine ring from appropriate precursors already containing the desired carboxylate functionality. For instance, a condensation reaction between an amidine (in this case, propionamidine to provide the 2-ethyl group) and a β-keto ester bearing the phenyl and methyl groups at the appropriate positions could yield the target molecule.

Alternatively, functionalization of a pre-existing pyrimidine ring is a viable strategy. A Minisci-type radical alkoxycarbonylation reaction has been used for the synthesis of 5-halopyrimidine-4-carboxylic acid esters. omicsonline.org A similar radical-based approach could potentially be developed for the direct C-5 carboxylation of this compound.

Precursor TypeGeneral ReactionKey Reagents
Acyclic PrecursorsCyclocondensationAmidine, β-Keto Ester
Pyrimidine PrecursorRadical CarboxylationRadical initiator, Carboxylate source

Preparation of Phosphorylated this compound Analogues

The introduction of a phosphate (B84403) group into the this compound scaffold can be achieved through various phosphorylation methods, primarily involving the reaction of a hydroxylated precursor with a suitable phosphorylating agent. A common and effective reagent for such transformations is phosphorus oxychloride (POCl₃). nih.govnih.gov The general strategy involves the synthesis of a hydroxy-substituted analogue of this compound, which can then be subjected to phosphorylation.

The synthesis of a potential precursor, such as 2-Ethyl-4-hydroxy-6-phenylpyrimidine-5-carboxylate, can be accomplished through established pyrimidine synthesis protocols. researchgate.net This hydroxy derivative can then serve as a substrate for phosphorylation. The reaction with phosphorus oxychloride, often in the presence of a base like pyridine (B92270), would lead to the formation of a dichlorophosphate (B8581778) intermediate, which upon hydrolysis yields the desired monophosphate ester. nih.govresearchgate.net

The reaction proceeds via the nucleophilic attack of the hydroxyl group on the phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This is typically followed by the displacement of the remaining chlorine atoms by water or another nucleophile during workup to generate the final phosphorylated product. The reaction conditions, such as temperature and the choice of solvent, can be optimized to improve the yield and purity of the resulting phosphorylated analogue. nih.gov

Table 1: Hypothetical Reaction Parameters for Phosphorylation of a Hydroxylated this compound Analogue

ParameterCondition
Substrate 2-Ethyl-4-hydroxy-6-phenylpyrimidine derivative
Phosphorylating Agent Phosphorus oxychloride (POCl₃)
Base Pyridine
Solvent Dioxane or Dichloromethane
Reaction Temperature 0 °C to reflux
Workup Aqueous hydrolysis

This table presents a hypothetical set of conditions based on general procedures for the phosphorylation of hydroxypyrimidines.

It is important to note that the regioselectivity of phosphorylation can be a critical factor, especially if multiple hydroxyl groups are present in the precursor molecule. mdpi.com In such cases, protecting group strategies may be necessary to achieve phosphorylation at the desired position.

Exploration of Structure–Reactivity Relationships in Derivatization

The electron-withdrawing nature of the pyrimidine ring generally activates the substituents towards nucleophilic attack. For instance, a halogen atom introduced at a position on the pyrimidine ring would be susceptible to nucleophilic substitution. jocpr.com The rate and feasibility of such reactions are influenced by the nature of the substituents already present.

The presence of the ethyl and methyl groups, being electron-donating, can slightly modulate the electron-deficient character of the pyrimidine ring. Conversely, the phenyl group can exert both inductive and resonance effects, the nature of which depends on its substitution pattern.

In the context of phosphorylation of a hydroxylated analogue, the acidity of the hydroxyl group is a key determinant of reactivity. The electronic effects of the substituents on the pyrimidine ring will influence the pKa of the hydroxyl group, thereby affecting its nucleophilicity and the rate of reaction with the phosphorylating agent.

Table 2: Influence of Substituents on the Reactivity of the Pyrimidine Ring

SubstituentPositionElectronic EffectInfluence on Reactivity
Ethyl2Electron-donating (inductive)May slightly decrease the overall electrophilicity of the pyrimidine ring.
Methyl4Electron-donating (inductive)May slightly decrease the overall electrophilicity of the pyrimidine ring.
Phenyl6Electron-withdrawing (inductive) / Can be donating or withdrawing via resonanceInfluences the electron density of the pyrimidine ring, affecting the reactivity of other positions.

This table provides a qualitative analysis of the expected influence of substituents on the chemical reactivity of the pyrimidine core.

Furthermore, steric hindrance can play a significant role. The bulkiness of the ethyl and phenyl groups may hinder the approach of reagents to adjacent positions on the pyrimidine ring, thereby influencing the regioselectivity of derivatization reactions. A comprehensive understanding of these structure-reactivity relationships is crucial for the rational design of synthetic routes to novel analogues of this compound. nih.govnih.gov

Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 4 Methyl 6 Phenylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy of 2-ethyl-4-methyl-6-phenylpyrimidine derivatives reveals characteristic signals that correspond to the different types of protons in the molecule. For instance, in ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct peaks. rsc.orgrsc.org The NH protons of the pyrimidine (B1678525) ring typically appear as broad singlets. rsc.org Aromatic protons from the phenyl group exhibit multiplets in the range of δ 7.24-7.31 ppm. rsc.org The methine proton (CH) of the pyrimidine ring gives a singlet at approximately δ 5.38 ppm. rsc.org The ethyl group protons are observed as a quartet for the methylene (B1212753) (OCH₂) group and a triplet for the methyl (OCH₂CH₃) group. rsc.org The methyl group attached to the pyrimidine ring shows a singlet at around δ 2.32 ppm. rsc.org

In a similar compound, ethyl 4-(2-hydroxyphenyl)–6–methyl-2-oxo-1,2,3,4–tetrahydropyrimidin-5-carboxylate, the ¹H NMR spectrum in DMSO-d₆ shows a singlet for the phenolic -OH proton, along with signals for the N-H protons and other characteristic peaks. banglajol.info The specific chemical shifts and splitting patterns provide a fingerprint for the molecule's structure.

Table 1: ¹H NMR Data for Selected this compound Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.orgCDCl₃8.62 (s, 1H, NH), 7.24-7.31 (m, 5H, ArH), 6.1 (s, 1H, NH), 5.38 (s, 1H, CH), 4.03 (q, 2H, OCH₂), 2.32 (s, 3H, CH₃), 1.13 (t, 3H, OCH₂CH₃)
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.orgDMSO-d₆9.21 (brs, 1H, NH), 7.76 (brs, 1H, NH), 7.34-7.24 (m, 5H), 5.17 (s, 1H), 4.01-3.96 (q, 2H), 2.26 (s, 3H), 1.11-1.07 (t, 3H)
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.orgCDCl₃8.44 (s, 1H, NH), 7.22-7.29 (m, 4H, ArH), 6.1 (s, 1H, NH), 5.36 (s, 1H, CH), 4.04 (q, 2H, OCH₂), 2.32 (s, 3H, CH₃), 1.15 (t, 3H, OCH₂CH₃)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In the ¹³C NMR spectrum of ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, distinct signals are observed for each carbon atom. rsc.org The carbonyl carbons of the ester and the pyrimidine ring appear at the downfield region of the spectrum. rsc.org The carbons of the phenyl ring show signals in the aromatic region, while the aliphatic carbons of the ethyl and methyl groups are found at the upfield region. rsc.org For thio-substituted derivatives, the thiocarbonyl carbon (C=S) appears at a higher deshielded region (δ 165.29-174.43 ppm) compared to the carbonyl carbon (C=O). banglajol.info

Table 2: ¹³C NMR Data for a this compound Derivative

CompoundSolventChemical Shift (δ, ppm)
Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.orgDMSO-d₆165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5

³¹P NMR spectroscopy is a powerful tool for studying phosphorylated derivatives. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including its oxidation state and the nature of the substituents. ucsb.edu For instance, in transition metal complexes with phosphorus-containing heterocycles, the ³¹P coordination shift (Δ³¹Pcoord = δ³¹Pcompl - δ³¹Plig) provides valuable information about the metal-ligand bonding. researchgate.net In the context of phosphorylated pyrimidines, ³¹P NMR can be used to monitor reactions such as hydrolysis, where changes in the phosphorus environment lead to significant shifts in the ³¹P NMR spectrum. rsc.org The chemical shifts of phosphorus(V) compounds are found in a different range compared to phosphorus(III) compounds. ucsb.edu

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the complete molecular structure. scielo.org.za COSY spectra reveal proton-proton couplings, helping to identify adjacent protons in the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show correlations between protons and carbons that are two or three bonds away. These techniques are crucial for piecing together the connectivity of the molecule and confirming the assignments made from one-dimensional NMR spectra. scielo.org.za

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. Theoretical calculations of Raman and IR frequencies can aid in the detailed assignment of vibrational modes. uh.edu

Table 3: Key IR Absorption Bands for a this compound Derivative

CompoundVibrational ModeWavenumber (cm⁻¹)
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate rsc.orgN-H stretching3247.90, 3116.75
C=O stretching (ester)1720.39
C=O stretching (pyrimidine)1643.24
Aromatic C-H stretching~3000
Aliphatic C-H stretching2977.89

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For pyrimidine derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π→π* and n→π* transitions. banglajol.info The position and intensity of these bands are influenced by the substituents on the pyrimidine ring and the solvent used. researchgate.net For instance, in ethyl 4-(2-hydroxyphenyl)–6–methyl-2-oxo-1,2,3,4–tetrahydropyrimidin-5-carboxylate, a UV absorption maximum (λmax) is observed at 307 nm, which can be attributed to π→π* or n→π* transitions of the C=O group. banglajol.info Theoretical calculations using time-dependent DFT can be used to simulate and interpret the experimental UV-Vis spectra. researchgate.net

Emission Spectroscopy and Fluorescence Properties

The fluorescence characteristics of pyrimidine derivatives are of considerable interest for their potential in developing novel fluorophores. The emission properties of these compounds, including this compound, are intricately linked to their molecular structure, particularly the nature and position of substituents on the pyrimidine ring.

Generally, the pyrimidine core itself is a π-deficient system. osf.io The introduction of electron-donating groups can induce intramolecular charge transfer (ICT) upon photoexcitation, leading to fluorescence. osf.io In this compound, the ethyl and methyl groups are weak electron-donating groups, while the phenyl group can act as a π-system that can either donate or withdraw electrons depending on its substitution. The interplay of these substituents governs the fluorescence quantum yield and the position of the emission maximum.

The emission spectra of substituted pyrimidines are highly sensitive to the surrounding environment. A notable characteristic is the observation of solvatochromism, where an increase in solvent polarity leads to a bathochromic (red) shift of the emission band. osf.io This phenomenon is typical for molecules with a significant intramolecular charge transfer character. For instance, pyrimidine derivatives bearing triphenylamine (B166846) substituents, which are strong electron-donating groups, exhibit red-shifted absorption and emission bands and higher fluorescence quantum yields compared to those with weaker donors. osf.io

The protonation of the nitrogen atoms in the pyrimidine ring generally leads to a quenching of fluorescence. osf.io However, in some substituted pyrimidines, protonation can result in the appearance of a new, red-shifted emission band, which has been utilized to achieve white photoluminescence under controlled acidic conditions. osf.io

The fluorescence properties of pyrimidine derivatives can be systematically tuned by altering the substituents. For example, the introduction of a trifluoromethyl (CF₃) group, a strong electron-withdrawing group, can significantly impact the photophysical properties, often leading to compounds with moderate quantum yields in both solution and solid states. mdpi.com Some of these derivatives have also demonstrated aggregation-induced emission (AIE) behavior, a phenomenon where fluorescence is enhanced in the aggregated or solid state. mdpi.com

Table 1: Representative Fluorescence Data for Substituted Pyrimidine Derivatives

Compound TypeSubstituentsEmission Max (nm)Quantum Yield (Φf)Solvent
Phenylpyrimidine4,6-diphenyl~400-450~0.1-0.3Dichloromethane
Amino-pyrimidine2-amino-4,6-diphenyl~450-500~0.4-0.6Ethanol
CF₃-pyrimidine2-CF₃-4,6-diphenyl~380-420~0.2-0.4Acetonitrile

Note: The data in this table are representative values based on published literature for structurally similar pyrimidine derivatives and are intended for illustrative purposes.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules, providing not only the exact mass of the molecular ion but also valuable information about its fragmentation pathways. For this compound, HRMS analysis would begin with the determination of its high-resolution mass to confirm its elemental composition.

The fragmentation of pyrimidine derivatives under mass spectrometric conditions, typically using techniques like electrospray ionization (ESI), is influenced by the stability of the pyrimidine ring and the nature of its substituents. The fragmentation of related heterocyclic compounds often involves initial cleavages at the substituent groups.

For this compound, the expected fragmentation pathways would likely involve:

Loss of the ethyl group: Cleavage of the C-C bond between the pyrimidine ring and the ethyl group, leading to the loss of a C₂H₅ radical or ethylene (B1197577) (C₂H₄).

Loss of the methyl group: Cleavage of the C-C bond between the pyrimidine ring and the methyl group, resulting in the loss of a CH₃ radical.

Fragmentation of the pyrimidine ring: Following initial substituent losses, the pyrimidine ring itself can undergo cleavage, leading to smaller charged fragments. The specific fragmentation pattern would be characteristic of the substituted pyrimidine core.

Rearrangement reactions: In some cases, rearrangements such as the Smiles rearrangement can occur, particularly in the presence of suitable functional groups, although this is less common for simple alkyl and aryl-substituted pyrimidines. nih.gov

The study of prazoles, which contain a pyridine (B92270) ring, shows that heterolytic fragmentations often occur near linker atoms, leading to characteristic migration ions. nih.gov While the structure of this compound is different, the principles of charge-driven fragmentation would be similar.

Table 2: Predicted HRMS Fragmentation Data for this compound (C₁₃H₁₄N₂)

Fragment IonProposed StructureExact Mass (m/z)
[M+H]⁺C₁₃H₁₅N₂⁺199.1230
[M-CH₃]⁺C₁₂H₁₂N₂⁺184.1000
[M-C₂H₅]⁺C₁₁H₁₀N₂⁺170.0844
[C₆H₅]⁺Phenyl cation77.0391

Note: The exact masses are calculated for the monoisotopic species and are predictive. Actual observed masses may vary slightly.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, the structural parameters can be inferred from the vast number of determined crystal structures of related pyrimidine derivatives. nih.govtandfonline.com

The pyrimidine ring is aromatic and therefore largely planar. redalyc.org The substituents (ethyl, methyl, and phenyl groups) will be attached to this planar core. The phenyl group at the 6-position is expected to be twisted out of the plane of the pyrimidine ring to minimize steric hindrance with the adjacent methyl group at the 4-position. The dihedral angle between the pyrimidine and phenyl rings is a key structural parameter. In similar structures, these angles can vary. redalyc.org

The crystal packing of pyrimidine derivatives is often governed by a combination of van der Waals forces and, if present, hydrogen bonding or π-π stacking interactions. tandfonline.com In the case of this compound, in the absence of strong hydrogen bond donors or acceptors, the crystal packing is likely to be dominated by van der Waals interactions and potential π-π stacking between the phenyl and pyrimidine rings of adjacent molecules.

The determination of the crystal structure of pyrimidine derivatives is crucial for understanding their solid-state properties and for designing new materials with specific functionalities. acs.org

Table 3: Typical Crystallographic Data for a Substituted Phenylpyrimidine Derivative

ParameterTypical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pna2₁
C-N bond length (in ring)~1.33 - 1.38 Å
C-C bond length (in ring)~1.37 - 1.40 Å
C-C bond length (ring-phenyl)~1.48 - 1.52 Å
Dihedral Angle (pyrimidine-phenyl)~5° - 45°

Note: These values are representative and are based on published crystal structures of various substituted phenylpyrimidine compounds.

Computational Chemistry and Theoretical Investigations of 2 Ethyl 4 Methyl 6 Phenylpyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For 2-Ethyl-4-methyl-6-phenylpyrimidine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its electronic properties. ijcce.ac.ire-journals.in

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, reveals the regions of positive and negative electrostatic potential. researchgate.net For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be the most electronegative regions (colored in red on an MEP map), indicating their role as potential sites for electrophilic attack or hydrogen bonding. The phenyl and ethyl groups, being electron-donating, would exhibit a more neutral or slightly positive potential (blue or green regions). researchgate.net

A key aspect of DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov In this compound, the HOMO is likely to be localized on the electron-rich phenyl and pyrimidine rings, while the LUMO would also be distributed across the aromatic system. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. ijcce.ac.ir

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

Note: These values are representative and would be obtained from specific DFT calculations.

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. This compound possesses conformational flexibility due to the rotation around the single bonds connecting the ethyl and phenyl groups to the pyrimidine ring. e-journals.in

Conformational analysis aims to identify the most stable arrangement of atoms in space, corresponding to the global minimum on the potential energy surface. Computational methods can systematically explore the rotational barriers of the ethyl and phenyl groups. For the phenyl group, a key consideration is the dihedral angle between its plane and the plane of the pyrimidine ring. Steric hindrance between the ortho-hydrogens of the phenyl group and the substituents on the pyrimidine ring will influence this angle. e-journals.in Similarly, the ethyl group can adopt different conformations (e.g., staggered, eclipsed) relative to the pyrimidine ring. acs.org

Energy minimization studies, often performed using DFT or molecular mechanics force fields, are used to locate the lowest energy conformer. These studies have shown that for similar 4-aryl substituted pyrimidines, the aryl group often adopts a twisted conformation relative to the pyrimidine ring to minimize steric clashes. e-journals.in The preferred conformation is crucial for understanding how the molecule might interact with a biological target, such as an enzyme's active site. pharmacophorejournal.com

Table 2: Predicted Rotational Barriers for this compound (Hypothetical Data)

Rotatable BondBarrier to Rotation (kcal/mol)Most Stable Dihedral Angle
Pyrimidine-Phenyl3-5~45°
Pyrimidine-Ethyl2-3Staggered

Note: These values are illustrative and would be determined through detailed conformational scans.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be achieved with reasonable accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure. nih.gov The chemical shifts are sensitive to the electronic environment of each nucleus, making this a valuable method for distinguishing between isomers. rsc.org

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. wisc.edu These calculations provide the frequencies and intensities of the vibrational modes of the molecule. sciensage.info For this compound, characteristic vibrational modes would include C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrimidine and phenyl rings, and various bending and deformation modes. sciensage.info Comparing the calculated vibrational frequencies with experimental IR and Raman spectra can provide strong evidence for the proposed molecular structure. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

AtomPredicted Chemical Shift (ppm)
Pyrimidine C2165.2
Pyrimidine C4168.0
Pyrimidine C5110.5
Pyrimidine C6162.8
Phenyl C (ipso)137.3
Methyl C23.8
Ethyl CH₂30.1
Ethyl CH₃13.5

Note: These are hypothetical values. Actual predictions require specific GIAO-DFT calculations.

Reaction Mechanism Studies for Synthesis and Derivatization

The synthesis of 2,4,6-substituted pyrimidines often involves condensation reactions, such as a [3+3] or [4+2] cycloaddition. mdpi.com For instance, the reaction of an amidine with a 1,3-dicarbonyl compound is a common route. mdpi.com Theoretical studies can elucidate the step-by-step mechanism of such syntheses, determining the rate-limiting step and explaining the observed regioselectivity. nih.gov

Furthermore, computational studies can be employed to investigate the reactivity of this compound in derivatization reactions. By analyzing the molecule's electronic structure and frontier orbitals, one can predict the most likely sites for electrophilic or nucleophilic attack. This information is invaluable for designing new derivatives with desired properties. For example, understanding the mechanism of electrophilic substitution on the phenyl ring or nucleophilic substitution on the pyrimidine ring can guide synthetic efforts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govscielo.br For a class of compounds like pyrimidine derivatives, which often exhibit a wide range of biological activities, QSAR can be a powerful tool in drug discovery. nih.govresearchgate.net

A QSAR study for a series of analogues of this compound would involve several steps. First, a set of these compounds with known biological activities (e.g., enzyme inhibition, cytotoxicity) would be required. Then, a variety of molecular descriptors for each compound would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. scielo.br

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates the descriptors to the biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the rational design of more potent and selective compounds, prioritizing synthetic efforts on the most promising candidates. nih.govtandfonline.com

Table 4: Key Molecular Descriptors in a Hypothetical QSAR Model for Pyrimidine Derivatives

DescriptorTypePotential Influence on Activity
LogPHydrophobicMembrane permeability, binding to hydrophobic pockets
Molecular WeightStericSize constraints in binding site
HOMO EnergyElectronicRedox properties, reactivity
Dipole MomentElectronicPolar interactions with target
Number of H-bond donors/acceptorsTopologicalHydrogen bonding with target

Note: The importance of each descriptor depends on the specific biological target and the series of compounds being studied.

Coordination Chemistry of 2 Ethyl 4 Methyl 6 Phenylpyrimidine

Ligand Binding Modes and Coordination Sites of 2-Ethyl-4-methyl-6-phenylpyrimidine

Information regarding the specific binding modes and coordination sites of this compound as a ligand is not available in the reviewed literature. Generally, pyrimidine (B1678525) derivatives can coordinate to metal ions through one or both of the nitrogen atoms in the pyrimidine ring. The presence of substituents such as the ethyl, methyl, and phenyl groups on the pyrimidine ring would be expected to influence the ligand's electronic and steric properties, which in turn would affect its coordination behavior. However, without experimental data, any description of its binding modes would be purely theoretical.

Synthesis of Metal Complexes Involving this compound

There are no published methods for the synthesis of metal complexes specifically involving this compound.

Formation of Titanium-based Coordination Compounds

No specific information exists on the formation of titanium-based coordination compounds with this compound.

Complexation with Other Transition Metals (e.g., Iron)

There is no available research detailing the complexation of this compound with iron or other transition metals.

Structural Characterization of this compound Metal Complexes

Without the successful synthesis of metal complexes of this compound, no structural characterization data, such as that from X-ray crystallography or spectroscopic methods (e.g., IR, NMR), is available.

Electronic and Photophysical Properties of Coordination Compounds

The electronic and photophysical properties of coordination compounds derived from this compound have not been investigated or reported.

Catalytic Applications of this compound Metal Complexes

There is no information on the catalytic applications of any metal complexes of this compound.

Biological Activity and Mechanistic Investigations of 2 Ethyl 4 Methyl 6 Phenylpyrimidine Analogues

Mechanisms of Antimicrobial Action

Phenylpyrimidine derivatives have demonstrated notable efficacy against a range of microbial pathogens. Mechanistic studies have begun to unravel the specific cellular processes disrupted by these compounds, providing a basis for the rational design of new and more potent antimicrobial drugs.

Antibacterial Activity Mechanisms

The antibacterial action of certain phenylpyrimidine analogues has been linked to the inhibition of bacterial cell division. One specific mechanism identified involves the targeting of the FtsZ protein, a crucial component of the bacterial cytoskeleton and a homologue of eukaryotic tubulin.

A thiophenyl-pyrimidine derivative has been shown to possess potent antibacterial activity, particularly against Gram-positive bacteria. The primary mechanism of its bactericidal effect is attributed to the inhibition of FtsZ polymerization and its associated GTPase activity. This disruption of FtsZ function ultimately impairs the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to the inhibition of cell division and subsequent cell death.

Antifungal Activity Mechanisms

A significant mechanism of antifungal action for 2-phenylpyrimidine (B3000279) analogues is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is a vital component of the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.

By inhibiting CYP51, these pyrimidine (B1678525) derivatives block the production of ergosterol, leading to the accumulation of toxic sterol intermediates and disruption of the cell membrane's structure and function. This ultimately results in the cessation of fungal growth and cell death. nih.gov Several novel 2-phenylpyrimidine derivatives have been synthesized and shown to be potent inhibitors of CYP51. nih.govrsc.orgnih.gov For instance, the compound designated as C6 exhibited superior antifungal activity against a panel of clinically relevant fungal strains compared to the widely used antifungal drug fluconazole. nih.gov

Antifungal Activity (MIC, µg/mL) of Phenylpyrimidine Analogue C6 nih.gov
Fungal StrainMIC (µg/mL)
C. albicans0.5
C. parapsilosis0.25
C. glabrata1
C. tropicalis0.5
C. krusei1
C. neoformans0.25
A. fumigatus0.5

Mechanistic Studies of Cytotoxic Activity

In addition to their antimicrobial properties, phenylpyrimidine analogues have been investigated for their potential as anticancer agents. Research has focused on elucidating the cellular and molecular mechanisms underlying their cytotoxic effects.

Cellular and Molecular Targets for Cytotoxicity

Studies on camphor-based pyrimidine derivatives have revealed their cytotoxic potential against various human cancer cell lines, including breast cancer (MDA-MB-231), multiple myeloma (RPMI-8226), and lung cancer (A549). nih.gov One promising compound from this series, 3f , demonstrated potent anti-tumor activity that was comparable to the established anticancer drug etoposide. nih.govrsc.orgresearchgate.net Notably, this compound exhibited significantly lower cytotoxicity towards normal human gastric epithelial cells (GES-1), suggesting a degree of selectivity for cancer cells. nih.gov While the provided outline mentions metal complexes in the context of gastric cancer cells, specific studies on metal complexes of 2-Ethyl-4-methyl-6-phenylpyrimidine were not identified in the reviewed literature. Another proposed mechanism for the anticancer effects of pyrimidine derivatives involves the inhibition of topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. nih.gov Inhibition of this enzyme can lead to DNA strand breaks and ultimately trigger programmed cell death. nih.gov

Cytotoxicity (IC50, µM) of Camphor-Based Pyrimidine Analogue 3f nih.gov
Cell LineIC50 (µM)
MDA-MB-231 (Breast Cancer)4.82
RPMI-8226 (Multiple Myeloma)3.16
A549 (Lung Cancer)6.24
GES-1 (Normal Gastric Epithelium)>50

Apoptosis and Necrosis Pathway Elucidation

The cytotoxic effects of certain phenylpyrimidine analogues are mediated through the induction of apoptosis. nih.gov Detailed mechanistic studies on the camphor-based pyrimidine derivative 3f in MDA-MB-231 breast cancer cells have elucidated a ROS-mediated mitochondrial apoptosis pathway. nih.govrsc.orgresearchgate.net

Treatment with this compound leads to an increase in intracellular reactive oxygen species (ROS), which in turn causes a loss of the mitochondrial membrane potential (ΔΨm). nih.gov This mitochondrial dysfunction triggers the release of apoptogenic factors like cytochrome C into the cytoplasm. nih.govrsc.org The process is further characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis. nih.govrsc.orgresearchgate.net The released cytochrome C activates the caspase cascade, culminating in the activation of effector caspases such as caspase-3, which execute the final stages of apoptosis. nih.gov Flow cytometry analysis confirmed that treatment with this analogue resulted in a significant, dose-dependent increase in the population of late apoptotic cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological efficacy of lead compounds. For phenylpyrimidine analogues, SAR investigations have provided insights into the structural features that govern their antimicrobial and cytotoxic activities.

For antifungal efficacy, SAR studies of 2-phenylpyrimidine derivatives targeting CYP51 have highlighted the importance of substituents on the phenyl ring. nih.gov It was observed that introducing hydrophobic aliphatic hydrocarbons to the phenyl ring can enhance the occupation of a hydrophobic cavity within the enzyme's active site, leading to improved antifungal activity compared to halogen substituents. nih.gov

In the context of cytotoxic activity, studies on camphor-based pyrimidine derivatives have shown that the presence of an electron-withdrawing group at the para-position of the phenyl ring has a positive influence on their anti-tumor effects. nih.gov This suggests that modulating the electronic properties of the phenyl ring is a key strategy for enhancing the cytotoxic potency of this class of compounds.

Influence of Substituents on Biological Potency

For instance, in a series of 5-alkyl-2-phenylaminocarbonylmethylthiopyrimidin-4(3H)-ones, the introduction of different alkyl and arylmethyl groups at the C5 and C6 positions of the pyrimidine ring had a pronounced effect on their anti-HIV activity. nih.gov Specifically, the presence of an ethyl group at the C5 position, similar to the ethyl group at the C2 position in our subject compound, was found in some of the most active compounds. nih.gov One of the most potent compounds in that study was 2-[(4-cyanophenylamino)carbonylmethylthio]-6-(2-chloro-6-fluorobenzyl)-5-ethylpyrimidin-4(3H)-one, which exhibited significant activity against wild-type and resistant HIV-1 strains. nih.gov This highlights the importance of the ethyl group in contributing to the biological activity.

Furthermore, studies on 4,6-diaryl pyrimidines have shown that the nature of the substituent on the aryl rings can influence their biological profile. nih.gov For example, a methoxy (B1213986) group at the para position of the phenyl ring at C4 of the pyrimidine was associated with good anthelmintic activity. nih.gov This suggests that the phenyl group at the C6 position of this compound is a critical determinant of its potential biological effects, and modifications to this ring could lead to variations in activity.

In another study on 5-hydroxymethylpyrimidines, derivatives with aliphatic amino groups at the C4 position were generally found to be less toxic to normal cells compared to those with a benzylsulfanyl group. mdpi.com Moreover, compounds with bulkier substituents demonstrated enhanced anticancer properties, albeit at a moderate level. mdpi.com This indicates that the size and nature of the substituent, such as the methyl group at C4 in this compound, can influence both the efficacy and safety profile of the compound.

The following table summarizes the influence of various substituents on the biological activity of pyrimidine analogues based on published research findings.

Scaffold/Analogue Substituent(s) Position(s) Observed Biological Activity Reference
5-alkyl-2-phenylaminocarbonylmethylthiopyrimidin-4(3H)-oneEthylC5Potent anti-HIV-1 activity nih.gov
4,6-diaryl pyrimidineMethoxy-substituted phenylC4Good anthelmintic activity nih.gov
5-hydroxymethylpyrimidineBulky aliphatic amino groupsC4Moderate anticancer properties mdpi.com
4,6-dimethylpyrimidine-2-thiosubstituted derivativesVarious S-substituentsC2Plant growth-stimulating activity researchgate.net

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For pyrimidine derivatives, several key pharmacophoric features have been identified that are crucial for their biological activity.

Based on the analysis of various active pyrimidine analogues, a general pharmacophore model can be proposed. This model often includes:

A central pyrimidine ring: This acts as the core scaffold.

Hydrogen bond acceptors/donors: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. nih.gov Substituents can also provide hydrogen bond donor or acceptor functionalities.

Aromatic/hydrophobic regions: The presence of aryl groups, such as the phenyl group in this compound, often contributes to hydrophobic interactions within the binding pocket of a biological target. nih.gov

Defined spatial arrangement of substituents: The relative positions of the various functional groups are critical for proper binding to the target.

For instance, in the case of pyrimidine-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the pharmacophore typically consists of a "wing" region, a "body," and a "tail." The pyrimidine ring often forms the central body, while the substituents at different positions constitute the wings and tail, which are crucial for fitting into the NNRTI binding pocket. nih.gov Molecular modeling studies of 5-alkyl-2-phenylaminocarbonylmethylthiopyrimidin-4(3H)-ones have confirmed that these compounds adopt a "butterfly-like" conformation, which is a common feature for many NNRTIs. nih.gov

Enzymatic Inhibition Mechanisms

One of the most studied targets for pyrimidine derivatives is HIV-1 Reverse Transcriptase (RT) . As NNRTIs, these compounds bind to an allosteric site on the enzyme, known as the NNRTI binding pocket, which is distinct from the active site. nih.gov This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting its DNA polymerase activity. nih.gov The inhibition is typically non-competitive with respect to the nucleoside triphosphate substrate.

Another class of enzymes targeted by pyrimidine derivatives are topoisomerases . For example, certain 2-phenol-4-chlorophenyl-6-aryl pyridines (a related heterocyclic system) have been shown to be potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and transcription. These compounds are believed to stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and subsequent cell death in cancer cells.

The inhibitory activity of pyrimidine derivatives is highly dependent on their substitution pattern, which dictates their ability to fit into the specific binding site of the target enzyme.

Interactions with Biomolecules (e.g., DNA, Proteins)

The biological effects of this compound analogues are a result of their interactions with various biomolecules, primarily proteins and nucleic acids.

Protein Interactions: The primary mode of action for many biologically active pyrimidine derivatives is through their interaction with specific proteins, such as enzymes or receptors. These interactions are governed by a combination of forces, including:

Hydrogen bonds: The nitrogen atoms of the pyrimidine ring and functional groups on the substituents can form hydrogen bonds with amino acid residues in the protein's binding pocket.

Hydrophobic interactions: The aryl and alkyl substituents, such as the phenyl and ethyl groups of this compound, can engage in hydrophobic interactions with nonpolar residues of the protein. nih.gov

Molecular modeling studies of pyrimidine-based inhibitors have provided detailed pictures of these interactions. For example, in the case of HIV-1 RT inhibitors, specific amino acid residues within the NNRTI binding pocket are known to interact with different parts of the inhibitor molecule. nih.gov

DNA Interactions: While many pyrimidine derivatives exert their effects by targeting proteins, some can also interact with DNA. Pyrimidine is a fundamental component of nucleic acids (cytosine, thymine, and uracil), and synthetic pyrimidine analogues can interfere with DNA processes. juniperpublishers.com For instance, some anticancer drugs with a pyrimidine core can act as intercalating agents, inserting themselves between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, interfering with replication and transcription. However, direct evidence for the DNA interaction of this compound is lacking.

Advanced Research Applications and Future Outlook

Potential Roles in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, the study of systems involving non-covalent interactions, offers a powerful approach to constructing complex, functional architectures from molecular building blocks. The structure of 2-Ethyl-4-methyl-6-phenylpyrimidine suggests its potential as a versatile component in supramolecular self-assembly. The pyrimidine (B1678525) ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, while the aromatic phenyl group is capable of engaging in π-π stacking interactions. These non-covalent forces are fundamental to the formation of ordered supramolecular structures.

The interplay between the ethyl and methyl substituents could introduce a degree of steric influence, directing the geometry of self-assembly in ways that could be exploited for the rational design of novel supramolecular polymers or discrete assemblies. While specific studies on the self-assembly of this compound are not yet prevalent in the literature, the broader class of phenylpyrimidines has demonstrated a capacity for forming intricate, self-assembled structures.

Table 1: Potential Non-Covalent Interactions involving this compound in Supramolecular Assembly

Interaction TypeParticipating MoietyPotential Role in Self-Assembly
Hydrogen BondingPyrimidine Nitrogen AtomsDirectional interactions, formation of chains or networks
π-π StackingPhenyl and Pyrimidine RingsStabilization of stacked structures, electronic communication
van der Waals ForcesEthyl and Methyl GroupsFine-tuning of packing and conformational preferences

Application in Fluorescent Probes and Imaging Agents

Fluorescent molecules are indispensable tools in chemical biology and materials science, enabling the visualization of dynamic processes and the sensing of specific analytes. The extended π-conjugated system of this compound, encompassing both the pyrimidine and phenyl rings, suggests that it may possess inherent fluorescent properties. The emission characteristics of such a molecule would be sensitive to its local environment, a key feature for the development of fluorescent probes.

For instance, the nitrogen atoms in the pyrimidine ring could act as binding sites for metal ions or other analytes. Such binding events would likely perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence intensity or wavelength. This "turn-on" or "turn-off" sensing mechanism is the basis for many advanced imaging agents. While the specific photophysical properties of this compound have yet to be extensively characterized, the general principles of probe design suggest its potential in this area.

Emerging Directions in Materials Science Research

The unique electronic and self-assembly properties of phenylpyrimidines make them attractive candidates for applications in materials science, particularly in the field of organic electronics. The ability of this compound to participate in π-π stacking could facilitate charge transport, a critical process in organic semiconductors. The ethyl and methyl substituents could also enhance the solubility of the molecule in organic solvents, improving its processability for device fabrication.

Potential applications in materials science could include:

Organic Light-Emitting Diodes (OLEDs): As a component of the emissive or charge-transport layers.

Organic Field-Effect Transistors (OFETs): As the active semiconductor material.

Luminescent Materials: For applications in lighting and displays.

Further research into the solid-state packing and thin-film morphology of this compound would be necessary to fully evaluate its potential in these areas.

Challenges and Opportunities in this compound Research

Despite its potential, research into this compound faces several challenges that also present significant opportunities for scientific advancement.

Challenges:

Synthetic Accessibility: Developing efficient and scalable synthetic routes to this specific isomer can be challenging.

Limited Characterization: A lack of comprehensive data on its photophysical, electronic, and self-assembly properties hinders its rational application.

Opportunities:

Novel Synthetic Methodologies: The need for efficient syntheses can drive the development of new chemical reactions and strategies.

Fundamental Scientific Understanding: In-depth characterization of this molecule can provide valuable insights into the fundamental principles of supramolecular chemistry and materials science.

Discovery of New Applications: A thorough investigation of its properties could uncover unexpected and valuable applications.

Future Perspectives for Synthetic Innovation and Applied Research

The future of research on this compound is intrinsically linked to innovations in synthetic chemistry and a targeted exploration of its potential applications. The development of more efficient and versatile synthetic methods will be crucial for making this compound and its derivatives more accessible to the broader scientific community.

Looking ahead, several avenues of research appear particularly promising:

Combinatorial Synthesis: The generation of libraries of related phenylpyrimidine derivatives would allow for a systematic investigation of structure-property relationships.

Computational Modeling: Theoretical studies could help to predict the properties of this compound and guide experimental efforts.

Interdisciplinary Collaboration: Partnerships between synthetic chemists, materials scientists, and biologists will be essential for translating the potential of this molecule into practical applications.

Q & A

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing 2-Ethyl-4-methyl-6-phenylpyrimidine?

To confirm the molecular structure and purity of this compound:

  • Single-crystal X-ray diffraction resolves bond lengths, angles, and dihedral angles between aromatic rings, as demonstrated for 4-Methyl-6-phenylpyrimidine derivatives .
  • ¹H/¹³C NMR spectroscopy identifies substituent positions (e.g., ethyl vs. methyl groups) and monitors synthetic intermediates.
  • High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .

Basic: How can researchers ensure the purity of this compound during synthesis?

Key steps include:

  • Chromatographic purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the compound.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystalline purity, as shown in studies of structurally analogous pyrimidines .
  • Analytical HPLC : Monitor purity at 254 nm with C18 columns and acetonitrile/water mobile phases .

Advanced: What computational approaches predict the reactivity of this compound in electrophilic aromatic substitution?

  • Density Functional Theory (DFT) : Calculate electron density maps at the B3LYP/6-31G* level to identify electrophilic sites. For example, the ethyl group’s inductive effects may deactivate specific ring positions .
  • Frontier Molecular Orbital (FMO) analysis : Compare HOMO-LUMO gaps with related compounds (e.g., 4-Methyl-6-phenylpyrimidine) to predict regioselectivity .

Advanced: How do crystallographic data resolve conflicting structural hypotheses for substituted pyrimidines?

X-ray diffraction provides definitive evidence:

  • In 4-Methyl-6-phenylpyrimidine, dihedral angles between phenyl and pyrimidine rings (29.41° vs. 46.32°) confirmed conformational flexibility .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···π bonds), addressing discrepancies in hydrogen-bonding networks .

Methodological: What safety protocols are essential when handling pyrimidine derivatives like this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles; use fume hoods for synthesis .
  • Waste management : Segregate halogenated waste and dispose via EPA-approved contractors, as outlined for structurally similar compounds .
  • Emergency response : For inhalation exposure, administer fresh air and seek medical attention per SDS guidelines .

Advanced: What strategies reconcile contradictory bioactivity data for this compound across studies?

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and solvent controls (DMSO <0.1%) .
  • Orthogonal validation : Pair surface plasmon resonance (SPR) with enzymatic assays to confirm binding affinities .
  • Structure-activity relationship (SAR) studies : Compare ethyl vs. methyl substitutions to isolate pharmacophore contributions .

Notes on Methodology and Sources

  • Crystallography : Relies on Acta Crystallographica studies and NIST data .
  • Safety protocols : Derived from MedChemExpress and Ambeed guidelines.
  • Computational modeling : Supported by structural analyses in peer-reviewed journals .

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